SGC-iMLLT -

SGC-iMLLT

Catalog Number: EVT-283161
CAS Number:
Molecular Formula: C22H24N6O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SGC-iMLLT is the first reported small-molecule chemical probe designed to target the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) proteins []. It functions as a potent and selective inhibitor of MLLT1/3-histone interactions, exhibiting significant selectivity over other human YEATS domain proteins (YEATS2/4) and bromodomains []. This selectivity makes SGC-iMLLT a valuable tool for studying the specific biological roles of MLLT1 and MLLT3.

Compound 92

  • Compound Description: Compound 92 is a potent and selective inhibitor of the MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) YEATS domains. Crystallographic studies have confirmed its binding to the MLLT1 YEATS domain. []
  • Relevance: This compound is structurally related to SGC-iMLLT and is likely a precursor or analog used in the development of SGC-iMLLT as a chemical probe for the MLLT1/3 YEATS domains. [, ]
Synthesis Analysis

The synthesis of SGC-iMLLT involves straightforward chemical reactions that allow for rapid generation of analogues. Initial hit compounds were identified through medium-throughput biochemical screening, leading to the synthesis of over 200 analogues. The synthesis process is guided by retrosynthetic analysis, which helps in identifying potential synthetic routes without structural alerts that might complicate the process .

Key steps in the synthesis include:

  • Retrosynthetic Analysis: Identifying simpler precursor molecules that can be converted into SGC-iMLLT.
  • Flexible Docking Studies: Utilizing computational methods to predict how the compound interacts with its target, informing modifications to enhance binding affinity.
  • Crystallization and Structure Determination: Obtaining crystal structures of SGC-iMLLT in complex with MLLT1 to confirm binding modes and optimize further derivatives .
Molecular Structure Analysis

SGC-iMLLT has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the YEATS domains. The compound's structure allows it to occupy the acyl-lysine binding pocket of MLLT1 and MLLT3, leading to effective inhibition of their function.

Key structural data include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the chemical environment of atoms within SGC-iMLLT, confirming its identity and purity.
  • Crystallography Data: X-ray crystallography has revealed how SGC-iMLLT binds within the YEATS domain, showcasing critical interactions that stabilize the complex .
Chemical Reactions Analysis

SGC-iMLLT primarily engages in non-covalent interactions with its target proteins, specifically through hydrogen bonding and π-π stacking interactions. These interactions are crucial for its inhibitory activity against histone binding.

The compound's ability to displace natural substrates from the YEATS domain has been demonstrated through peptide displacement assays. This indicates that SGC-iMLLT can effectively compete with histone modifications for binding sites on MLLT1 and MLLT3 .

Mechanism of Action

The mechanism of action for SGC-iMLLT involves competitive inhibition at the acyl-lysine binding site of MLLT1 and MLLT3. By binding to these sites, SGC-iMLLT prevents the interaction between these proteins and their histone targets, thereby disrupting downstream gene expression processes associated with oncogenesis.

Data supporting this mechanism includes:

  • Cellular Thermal Shift Assays: Demonstrating target engagement within cellular contexts.
  • Biochemical Assays: Confirming submicromolar potency against MLLT1/3 in vitro .
Physical and Chemical Properties Analysis

SGC-iMLLT exhibits specific physical and chemical properties that contribute to its functionality as a chemical probe:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Exhibits metabolic instability in biological systems, leading to a short half-life (approximately 0.83 hours in vivo) which poses challenges for therapeutic applications .
Applications

SGC-iMLLT serves several scientific purposes:

  • Research Tool: It is utilized as a chemical probe to explore the biological functions of MLLT1 and MLLT3 in various cellular contexts.
  • Therapeutic Development: Its ability to inhibit oncogenic pathways makes it a candidate for further development into therapeutic agents targeting cancers associated with dysregulated YEATS domain activity.
  • Biological Studies: Facilitates investigations into epigenetic regulation mechanisms involving acylated lysines on histones .
Introduction to Epigenetic Readers and YEATS Domains

Histone Post-Translational Modifications in Epigenetic Regulation

Histone post-translational modifications (PTMs), including acetylation, crotonylation, and succinylation of lysine residues, constitute a fundamental layer of epigenetic regulation. These modifications alter chromatin architecture and recruit specialized "reader" proteins that interpret these marks to control gene transcription. Acyl-lysine PTMs are dynamically regulated by writers (e.g., acetyltransferases) and erasers (e.g., deacetylases), with dysregulation implicated in oncogenesis. Reader domains serve as critical translators of the histone code, bridging chemical modifications to functional genomic outcomes such as transcriptional activation or repression [4] [7].

Functional Classification of Acyl-Lysine Reader Domains

Acyl-lysine reader domains are structurally diverse protein modules that recognize modified histone tails. Bromodomains, the best-characterized class, adopt a left-handed four-helix bundle that binds acetyl-lysine (Kac) via a central hydrophobic pocket. In contrast, YEATS domains (named after yeast proteins Yaf9, ENL, AF9, Taf14, and Sas5) form a conserved immunoglobulin-like β-sandwich fold with a more open, shallow binding channel. This architecture accommodates bulkier acyl groups (e.g., crotonyl-lysine/Kcr) through an extended π-π-π stacking network involving aromatic residues [4] [7] [9].

Bromodomains vs. YEATS Domains: Structural and Functional Divergence

Table 1: Key Structural and Functional Differences Between Bromodomains and YEATS Domains

FeatureBromodomainsYEATS Domains
Structural Fold4-helix bundle8-stranded β-sandwich
Binding Pocket DepthDeep, hydrophobic pocketShallow, surface-exposed channel
Lysine Modification PreferenceAcetyl-lysine (Kac)Kac, crotonyl-lysine (Kcr), succinyl-lysine
Key InteractionsHydrogen bonding with Kacπ-π-π stacking with acyl groups
Representative Human ProteinsBRD4, CBP, TAF1MLLT1, MLLT3, YEATS2, YEATS4

YEATS domains exhibit higher affinity for crotonylated histones due to enhanced π-stacking with the conjugated double bond of Kcr. For example, MLLT1 binds H3K27cr with ~3-fold greater affinity than H3K27ac. This preference links YEATS readers to metabolic states where cellular crotonyl-CoA levels influence gene expression [4] [7].

Oncogenic Roles of MLLT1/3 YEATS Domains in Transcriptional Dysregulation

MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) are paralogous YEATS domain-containing proteins frequently dysregulated in hematologic malignancies. Chromosomal translocations involving MLLT1 or MLLT3 generate oncogenic fusion proteins (e.g., MLL-MLLT3 in ~30% of acute myeloid leukemia (AML) cases). These fusions recruit super elongation complexes (SECs) to HOX gene clusters, driving aberrant transcription. Wild-type MLLT1/3 also sustains oncogenic programs: MLLT1 associates with DOT1L to promote H3K79 methylation, while MLLT3 stabilizes the SEC-P-TEFb complex to phosphorylate RNA polymerase II. Both mechanisms enforce a pro-leukemic transcriptional state [3] [4] [9].

Rationale for Targeting MLLT1/3 in Hematologic Malignancies

The non-redundant functions of MLLT1/3 in transcriptional elongation and their prevalence in fusion-driven leukemias make them compelling therapeutic targets. Genetic disruption of MLLT1/3 YEATS domains reduces leukemia stem cell frequency and impairs colony formation in AML models. Unlike bromodomains, YEATS domains lack catalytic activity, necessitating inhibitors that disrupt protein-protein interactions rather than enzymatic function. The high structural homology between MLLT1 and MLLT3 YEATS domains (88% sequence identity) enables dual-targeting strategies to counteract functional compensation [4] [6] [9].

Properties

Product Name

SGC-iMLLT

IUPAC Name

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1

InChI Key

QGNDVASWIHEXCL-AWEZNQCLSA-N

SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Solubility

Soluble in DMSO

Synonyms

SGCiMLLT, SGC-iMLLT, SGC iMLLT

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.